molecular formula C13H11NO2 B11755200 (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine

(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine

Cat. No.: B11755200
M. Wt: 213.23 g/mol
InChI Key: RBJVECPZAOPMNW-UVTDQMKNSA-N
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Description

(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is an (E)-configured Schiff base derivative of hydroxylamine, characterized by a 3-phenoxyphenyl substituent attached to the methylidene group. These compounds are typically synthesized via condensation reactions between hydroxylamine and aromatic aldehydes, often serving as intermediates in the preparation of carboximidoyl chlorides or bioactive molecules . The 3-phenoxyphenyl group may confer unique electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(NZ)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10-

InChI Key

RBJVECPZAOPMNW-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 3-phenoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a phenoxy group linked to a phenyl ring via a methylene bridge, culminating in a hydroxylamine functional group. This unique structure allows for diverse chemical reactivity.

Synthesis : The synthesis typically involves a condensation reaction between 3-phenoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is performed in organic solvents like ethanol or methanol under reflux conditions, followed by cooling and recrystallization to isolate the product.

Chemistry

  • Intermediate for Synthesis : (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research into its efficacy against various pathogens .
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting the growth of specific cancer cell lines .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications, including drug development aimed at treating infections or cancer. Its mechanism of action may involve interaction with specific molecular targets or pathways.

Industry

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Anticancer Activity

A study evaluating the anticancer properties of derivatives related to (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL, indicating strong potential for therapeutic applications .

Antimicrobial Efficacy

Research has indicated that the compound can effectively inhibit the growth of various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. These findings support its potential use in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerHCT-116 (colon cancer)1.9 - 7.52Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
(E)-N-[(3-Phenoxyphenyl)...XCisplatinY
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism by which (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Electron-Withdrawing Substituents

Example Compound : (E)-N-[(4-Nitrophenyl)methylidene]hydroxylamine

  • Molecular Formula : C₇H₆N₂O₃
  • Key Features :
    • The nitro group at the para position enhances electrophilicity, facilitating nucleophilic substitutions.
    • Acts as a precursor for carboximidoyl chlorides (e.g., 3a-h) with yields up to 90% under N-chlorosuccinimide (NCS) conditions .

Fluorinated Derivatives

Example Compound : (E)-N-[(Pentafluorophenyl)methylidene]hydroxylamine

  • Molecular Formula: C₇H₂F₅NO
  • Key Features :
    • Pentafluorophenyl substitution increases lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Comparison: The 3-phenoxyphenyl group lacks fluorine’s strong electron-withdrawing effects, which may result in lower chemical stability but improved solubility in non-polar solvents.

Heteroaromatic Substitutions

Example Compound : N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine

  • Molecular Formula : C₇H₈N₂O
  • Comparison: The 3-phenoxyphenyl group’s ether linkage may enhance flexibility and π-π stacking interactions compared to rigid heteroaromatic systems.

Halogen and Alkoxy Derivatives

Example Compound : N-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine

  • Molecular Formula: C₁₀H₁₂ClNO₃
  • Comparison: The target compound’s phenoxy group may offer similar steric effects but with reduced polarity compared to chloro-alkoxy analogs.

Metabolic Pathways

  • CYP-Mediated Metabolism: Substituted hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) are reduced by CYP2C and CYP2E1 isoforms, suggesting that the 3-phenoxyphenyl group’s metabolism may involve similar enzymes .

Biological Activity

(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a phenoxyphenyl moiety. This structural arrangement suggests potential interactions with various biological targets, particularly in the context of enzymatic inhibition and cellular signaling pathways.

Biological Activity Overview

  • Inhibition of Enzymatic Activity :
    • Hydroxylamines are known to act as inhibitors of various enzymes, including histone demethylases. In studies, related compounds have shown the ability to significantly alter methylation states in cancer cell lines, indicating their potential as epigenetic modulators .
    • For instance, amidoxime derivatives demonstrated substantial increases in global H3K4 methylation levels in human lung adenocarcinoma cells, suggesting that (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine could similarly affect gene expression through methylation changes .
  • Anti-Cancer Properties :
    • Research has indicated that hydroxylamine derivatives can serve as effective inhibitors against specific cancer-related targets. For example, a related compound was identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), showcasing the potential for (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine in treating non-small cell lung cancer (NSCLC) .
  • Cytotoxicity Studies :
    • Cytotoxicity assays have shown varying degrees of effectiveness against several cancer cell lines. Compounds with similar structures exhibited IC50 values indicating moderate to high cytotoxicity against tumor cells, suggesting that (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine may have comparable effects .

The biological activity of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine can be attributed to several mechanisms:

  • Epigenetic Modulation : The compound may influence histone modifications, leading to altered gene expression profiles in cancer cells.
  • Enzyme Inhibition : It likely acts as a competitive inhibitor for specific enzymes involved in tumor progression and survival.

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
Histone MethylationSignificant increase in H3K4 methylation
EGFR InhibitionPotent inhibition in NSCLC models
CytotoxicityModerate to high IC50 against various tumor cells

Case Studies

  • Histone Demethylase Inhibition :
    A study evaluated several hydroxylamine derivatives, including those structurally related to (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine. The results indicated significant changes in gene transcription associated with increased levels of H3K4 methylation at 48 hours post-treatment .
  • EGFR Targeting :
    Another investigation focused on the design of a hydroxylamine-based EGFR inhibitor that demonstrated remarkable selectivity and potency against mutant forms of the receptor. This highlights the potential for developing targeted therapies based on the structural framework of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine .

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